molecular formula C23H18N2O4 B238750 N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide

N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide

Cat. No. B238750
M. Wt: 386.4 g/mol
InChI Key: IEQZOGHYZDJHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It acts by inhibiting the activity of protein kinase BTK, which is involved in the signaling pathways that promote the growth and survival of cancer cells.

Mechanism of Action

N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide acts by inhibiting the activity of protein kinase BTK, which is involved in the signaling pathways that promote the growth and survival of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that are necessary for cancer cell survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include inhibition of BTK activity, suppression of downstream signaling pathways, induction of apoptosis, and inhibition of cancer cell proliferation and survival. This compound has also been shown to enhance the efficacy of other anti-cancer therapies, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide for lab experiments is its specificity for BTK, which allows for the selective inhibition of this target without affecting other signaling pathways. This makes this compound a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for further research on N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents, such as immunotherapy or targeted therapies. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to guide patient selection and treatment strategies. Finally, further research is needed to better understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis method of N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the reaction of 2-naphthol with acetic anhydride to form 2-acetylnaphthol, followed by the reaction of 2-acetylnaphthol with 4-aminobenzophenone to form 3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide. The final product is purified by column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of various hematologic malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these models, this compound has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the efficacy of other anti-cancer therapies. This compound is currently being evaluated in clinical trials for the treatment of these and other types of cancer.

properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H18N2O4/c26-22(15-29-20-11-10-16-5-1-2-6-17(16)13-20)24-18-7-3-8-19(14-18)25-23(27)21-9-4-12-28-21/h1-14H,15H2,(H,24,26)(H,25,27)

InChI Key

IEQZOGHYZDJHIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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